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Cat. No.: B1261490 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the ATTO 590 fluorescent dye, a

powerful tool for researchers, scientists, and drug development professionals. This document

details the dye's structure and properties, offers comprehensive experimental protocols for its

various applications, and presents visualizations of relevant biological pathways and

experimental workflows.

Core Properties of ATTO 590
ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4] It is

characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal

and photostability.[1][3][4] These features make it highly suitable for a wide range of

applications, including single-molecule detection, high-resolution microscopy techniques like

STED, PALM, and dSTORM, as well as flow cytometry (FACS) and fluorescence in-situ

hybridization (FISH).[1][2][5] The dye is moderately hydrophilic and is supplied as a mixture of

two isomers with virtually identical spectral properties.[1][3][5]

The chemical structure of the ATTO 590 para-isomer cation is characterized as a xanthene

dye, a dicarboxylic acid, an organic heteropentacyclic compound, and an organic cation.[6]

Spectral and Photophysical Properties
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The key spectral and photophysical characteristics of ATTO 590 are summarized in the table

below. These properties are crucial for designing and optimizing fluorescence-based

experiments.

Property Value Reference

Absorption Maximum (λabs) 593 - 594 nm [1][5]

Emission Maximum (λem) 621 - 624 nm [1][7]

Molar Extinction Coefficient (ε) 120,000 M-1cm-1 [1][5]

Fluorescence Quantum Yield

(Φ)
0.80 [3]

Fluorescence Lifetime (τ) 3.7 ns [3]

Experimental Protocols
ATTO 590 can be conjugated to various biomolecules, including proteins and nucleic acids,

through different reactive groups. The following sections provide detailed protocols for common

labeling procedures and applications.

Labeling of Proteins and Oligonucleotides
ATTO 590 is available in several reactive forms, with NHS esters and maleimides being the

most common for labeling proteins and other molecules with primary amine and thiol groups,

respectively.

2.1.1. Amine-Reactive Labeling using ATTO 590 NHS Ester

This protocol is suitable for labeling proteins and amine-modified oligonucleotides.

Materials:

ATTO 590 NHS ester

Protein or amine-modified oligonucleotide solution
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Amine-free buffer (e.g., PBS, HEPES)

Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

Anhydrous, amine-free DMSO or DMF

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Prepare the Protein/Oligonucleotide Solution: Dissolve the protein or oligonucleotide in an

amine-free buffer. For optimal labeling, the protein concentration should be at least 2

mg/mL.[8] Adjust the pH of the solution to 8.3-9.0 by adding the sodium bicarbonate buffer.

[8]

Prepare the Dye Solution: Immediately before use, dissolve the ATTO 590 NHS ester in

DMSO or DMF to a concentration of 1-10 mg/mL.

Conjugation: Add the dye solution to the protein/oligonucleotide solution. The optimal

molar ratio of dye to protein/oligonucleotide should be determined empirically, but a 2 to

10-fold molar excess of the dye is a good starting point.[9]

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle

stirring or shaking, protected from light.[8]

Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration

column.

2.1.2. Thiol-Reactive Labeling using ATTO 590 Maleimide

This protocol is designed for labeling proteins and other molecules containing free thiol groups.

Materials:

ATTO 590 maleimide

Protein or thiol-containing molecule solution
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Thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

Anhydrous, amine-free DMSO or DMF

Reducing agent (optional, e.g., DTT or TCEP)

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Prepare the Protein Solution: Dissolve the protein in a thiol-free buffer at a pH of 7.0-7.5.

[2][10] If necessary, reduce any disulfide bonds by incubating with a reducing agent like

DTT or TCEP.[10] If DTT is used, it must be removed before adding the dye.[10]

Prepare the Dye Solution: Immediately before use, dissolve the ATTO 590 maleimide in

DMSO or DMF to a concentration of 10-20 mM.[10]

Conjugation: Add the dye solution to the protein solution, typically at a 10 to 20-fold molar

excess.[11]

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C,

protected from light.[2][11]

Purification: Remove the unreacted dye using a gel filtration column.[2]

Immunofluorescence Staining
This protocol outlines the general steps for using an ATTO 590-conjugated secondary antibody

for immunocytochemistry.

Materials:

Cells cultured on coverslips

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

Primary antibody

ATTO 590-conjugated secondary antibody

Mounting medium

Procedure:

Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips.

Fixation: Rinse the cells with PBS and then fix with the fixation buffer for 10-20 minutes at

room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If the target protein is intracellular, permeabilize the cells with

permeabilization buffer for 10-15 minutes at room temperature.

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for

30-60 minutes at room temperature.[12]

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its

optimal concentration and incubate with the cells for 1 hour at room temperature or

overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the ATTO 590-conjugated secondary antibody in

the blocking buffer and incubate for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Stimulated Emission Depletion (STED) Microscopy
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ATTO 590 is a suitable dye for STED microscopy, a super-resolution imaging technique.

Instrumentation: A STED microscope equipped with an excitation laser line around 590-594

nm and a STED laser line, typically at 775 nm, is required.[13]

Sample Preparation: Prepare samples as for standard immunofluorescence, ensuring

optimal labeling density and the use of a suitable mounting medium.

Imaging Workflow:

Confocal Imaging: Initially, locate the region of interest and acquire a standard confocal

image to assess the sample and labeling quality.

STED Imaging: Switch to STED mode. Optimize the excitation and STED laser powers to

achieve the desired resolution while minimizing photobleaching. The STED laser depletes

the fluorescence in the periphery of the excitation spot, leading to a smaller effective focal

spot and thus higher resolution.

Image Acquisition: Acquire the STED image. It is often beneficial to average multiple

frames to improve the signal-to-noise ratio.

Visualizing Signaling Pathways and Experimental
Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual GPCR

signaling pathway that can be studied using FRET with an ATTO 590-based sensor and a

typical experimental workflow for immunofluorescence.
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Caption: Conceptual GPCR signaling pathway suitable for FRET analysis.
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Caption: A typical experimental workflow for immunofluorescence staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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